2,4,6-Trichloro-5-methoxypyrimidine
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Overview
Description
2,4,6-Trichloro-5-methoxypyrimidine is a chemical compound with the molecular formula C5H3Cl3N2O and a molecular weight of 213.45 g/mol . It is a pyrimidine derivative characterized by the presence of three chlorine atoms and one methoxy group attached to the pyrimidine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Scientific Research Applications
2,4,6-Trichloro-5-methoxypyrimidine has a wide range of applications in scientific research:
Safety and Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not getting in eyes, on skin, or on clothing, and using only under a chemical fume hood .
Relevant Papers The relevant papers retrieved discuss the synthesis and applications of 2,4,6-Trichloro-5-methoxypyrimidine . They provide valuable insights into the compound’s synthesis methods, chemical reactions, and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-methoxypyrimidine typically involves the chlorination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with chlorine gas in the presence of a suitable catalyst under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2, 4, and 6 positions of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-5-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: Aldehydes, acids, or ketones derived from the methoxy group.
Reduction: Alcohols or other reduced derivatives of the methoxy group.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-methoxypyrimidine is not fully understood but is believed to involve the inhibition of protein synthesis. The compound may prevent the formation of lysine-specific complexes with enzymes involved in protein synthesis, thereby disrupting cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,4,6-Trichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of a methoxy group.
2,4-Dichloro-5-methoxypyrimidine: Lacks one chlorine atom compared to 2,4,6-Trichloro-5-methoxypyrimidine.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy and a methylthio group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4,6-trichloro-5-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZWBOGMCNUSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604426 |
Source
|
Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60703-46-0 |
Source
|
Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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